
N-Formyl Varenicline
Vue d'ensemble
Description
N-Formyl Varenicline (C₁₄H₁₃N₃O; molecular weight: 239.27 g/mol; CAS: 796865-82-2) is a derivative of varenicline, a partial agonist of nicotinic acetylcholine receptors (nAChRs) used for smoking cessation. It is primarily recognized as a degradation product or impurity in varenicline formulations, formed via formylation of the parent compound’s primary amine group . Analytical methods, such as high-performance liquid chromatography (HPLC), have been validated to quantify this compound in pharmaceutical products, with a relative response factor (RRF) of 1.12 compared to varenicline (RRF = 1.00) . Its structural distinction lies in the substitution of a formyl group (-CHO) at the varenicline backbone, which alters physicochemical properties like polarity and metabolic stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl Varenicline involves the formylation of Varenicline. This can be achieved using formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out under mild temperatures to ensure the selective formation of the N-formyl derivative .
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale formylation reactions using optimized conditions to maximize yield and purity. The process would include steps such as purification and quality control to ensure the final product meets the required standards .
Analyse Des Réactions Chimiques
Types of Reactions: N-Formyl Varenicline can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidative degradates.
Reduction: Reduction reactions can convert this compound back to its parent compound, Varenicline.
Substitution: this compound can participate in substitution reactions where the formyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Oxidative degradates of this compound.
Reduction: Varenicline.
Substitution: Derivatives of Varenicline with different functional groups.
Applications De Recherche Scientifique
Chemical Research Applications
Reference Standard in Analytical Chemistry
- N-Formyl Varenicline is utilized as a reference standard for identifying and quantifying impurities in Varenicline formulations. Its presence can indicate the quality and stability of pharmaceutical products containing Varenicline.
Impurity Formation Studies
- The compound serves as a model for studying degradation pathways of amine-based drugs. Research indicates that this compound forms through the reaction of Varenicline with formic acid during storage, which is critical for understanding drug stability .
Synthetic Pathways
- The synthesis of this compound involves formylation reactions that can be studied to optimize production methods for pharmaceuticals. This includes exploring conditions that minimize impurity formation during the manufacturing process.
Biological Research Applications
Metabolic Pathway Analysis
- Investigating this compound helps elucidate the metabolic pathways of Varenicline itself. Understanding how this compound interacts within biological systems can provide insights into the pharmacodynamics and pharmacokinetics of smoking cessation therapies .
Receptor Interaction Studies
- This compound exhibits partial agonist activity at nicotinic acetylcholine receptors (nAChRs), similar to its parent compound. Research into its receptor interactions is essential for assessing its potential therapeutic effects and safety profiles .
Medical Applications
Development of Safer Smoking Cessation Aids
- By studying this compound, researchers aim to enhance the safety and efficacy of smoking cessation aids. Understanding its formation as an impurity can lead to improved formulation strategies that reduce adverse effects related to degradation products .
Pharmaceutical Stability
- The presence of this compound raises concerns about the stability and shelf-life of Varenicline products. Research focuses on developing formulations that minimize the formation of this compound during storage, thereby maintaining drug efficacy .
Industrial Applications
Quality Control in Pharmaceutical Manufacturing
- In industrial settings, this compound is important for quality control processes. It serves as a marker for assessing the purity of pharmaceutical products and ensuring compliance with safety standards .
Optimization of Storage Conditions
- Studies on this compound inform better storage practices for medications containing Varenicline. By understanding environmental factors that contribute to its formation, manufacturers can implement strategies to extend product shelf-life .
Case Study 1: Stability Testing of Varenicline Formulations
A study conducted on osmotic-controlled release formulations revealed significant degradation pathways leading to the formation of this compound. The research highlighted how environmental conditions during storage could enhance impurity formation, affecting drug efficacy .
Case Study 2: Impurity Monitoring in Drug Development
Another investigation focused on monitoring this compound levels in various formulations during development phases. Results indicated that controlling synthesis conditions could reduce impurity levels, thereby improving overall product stability and patient safety .
Mécanisme D'action
N-Formyl Varenicline, like its parent compound Varenicline, acts on nicotinic acetylcholine receptors. It is a partial agonist at these receptors, meaning it partially activates them while also blocking nicotine from binding. This dual action helps reduce nicotine cravings and withdrawal symptoms in individuals trying to quit smoking . The primary molecular targets are the alpha-4 beta-2, alpha-3 beta-4, and alpha-6 beta-2 subtypes of nicotinic acetylcholine receptors .
Comparaison Avec Des Composés Similaires
Structural Analogs in Pharmaceutical Chemistry
The N-formyl modification is a recurring motif in medicinal chemistry. Below is a comparative analysis of N-Formyl Varenicline with structurally or functionally related compounds:
Impact of N-Formyl Group on Bioactivity
- Cytotoxicity in Neoantimycins: Removal of the N-formyl group from aminosalicylic acid derivatives (e.g., compound 1 vs. 3) reduced cytotoxicity by >90%, underscoring its role in maintaining anticancer activity .
- Antifungal Activity: 4’-N-formyl pradimicin derivatives retained antifungal efficacy (MIC₉₀ = 0.5 µg/mL) while improving water solubility by 3-fold compared to non-formylated analogs .
- Metabolic Activation: N-formyl hydroxamic acids (e.g., N-formyl-4-aminobiphenyl) exhibited 7–8× higher microsomal activation than acetylated counterparts, correlating with increased tumorigenicity in vivo .
Comparison with Other Functional Group Modifications
- N-Acetyl vs. N-Formyl :
- Bisoprolol Derivatives : N-acetyl bisoprolol showed comparable binding energy (ΔG = -8.0 kcal/mol) to N-formyl bisoprolol but lower solubility .
- Varenicline Impurities : N-methyl varenicline (purity: 98.9%) and this compound (purity: 100%) exhibit distinct chromatographic retention times, aiding analytical differentiation .
- Hydroxyl vs. N-Formyl: In isoquinolinequinones, hydroxylation at C-7 (compound 3) conferred anti-inflammatory activity (IC₅₀ = 2.1 µM), while N-formylation (compound 7) enhanced potency (IC₅₀ = 1.8 µM) via receptor affinity modulation .
Impurity Profile and Regulatory Considerations
This compound is classified as a "related substance" in varenicline tablets, with acceptance criteria ≤0.2% per ICH guidelines. Its quantification requires validated HPLC methods using columns like Symmetry C18 (250 mm × 4.6 mm) . In contrast, N-methyl varenicline and oxidative degradants (e.g., varenicline N-oxide) exhibit lower RRFs (0.16–0.77), reflecting reduced analytical interference .
Activité Biologique
N-Formyl Varenicline (NFV) is a derivative of varenicline, a well-known pharmacotherapy for smoking cessation. Understanding the biological activity of NFV is crucial for assessing its potential therapeutic applications and safety profile. This article synthesizes findings from various studies regarding the biological activity, pharmacological properties, and safety of NFV.
Background on Varenicline
Varenicline tartrate is primarily recognized as a partial agonist at the α4β2 nicotinic acetylcholine receptors and a full agonist at the α7 homomeric receptors. Its dual action helps reduce cravings and withdrawal symptoms associated with nicotine addiction, making it effective for smoking cessation . However, during its formulation and storage, varenicline can degrade into several metabolites, including NFV, which may have distinct biological activities .
Formation of this compound
NFV is formed through the reaction of varenicline with formic acid, typically during the degradation process in pharmaceutical formulations. This transformation has been documented in studies focusing on the stability of varenicline under various conditions . The implications of this degradation are significant as they can influence both efficacy and safety.
Comparative Efficacy and Safety
A retrospective cohort study compared varenicline with other smoking cessation aids and found that varenicline users had a reduced risk of cardiovascular and neuropsychiatric events compared to nicotine replacement therapy (NRT) users . While NFV's direct effects on these outcomes remain unstudied, understanding its relationship to varenicline's profile could provide insights into its safety.
Clinical Observations
- Smoking Cessation Efficacy : In a study involving 392 patients, varenicline demonstrated superior efficacy in smoking cessation compared to counseling alone over a two-year follow-up period . Although NFV was not directly studied, the implications of varenicline's effectiveness suggest that any active metabolites could potentially contribute to similar outcomes.
- Adverse Events : The safety profile of varenicline has been extensively documented. A study indicated that while adverse events were common among users, they were generally manageable and did not lead to significant discontinuation rates . Future research should investigate whether NFV presents any unique adverse effects or benefits in this context.
Data Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Formyl Varenicline, and how can their efficiency be systematically compared?
Answer: The synthesis of this compound typically involves formylation of the parent compound, varenicline, using reagents like formic acid or acetic-formic anhydride under controlled conditions. To compare efficiency, researchers should:
- Document reaction parameters (temperature, solvent, catalyst) and yields .
- Use HPLC or LC-MS to quantify purity and byproducts .
- Apply kinetic analysis (e.g., reaction rate constants) to optimize conditions .
For reproducibility, full experimental protocols must be included in supplementary materials, adhering to journal guidelines for compound characterization .
Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): Confirm structural modifications (e.g., formyl group presence via H/C NMR) .
- Mass Spectrometry (MS): Verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>98% as per industrial standards) using validated methods .
Cross-referencing with known spectral libraries (e.g., CAS 796865-82-2) ensures accuracy .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound across studies be systematically addressed?
Answer: Contradictions often arise from variability in:
- Assay Conditions: Differences in cell lines, buffer pH, or incubation times can alter results. Standardize protocols per NIH preclinical guidelines .
- Compound Purity: Impurities >2% may confound bioactivity; validate purity via orthogonal methods (e.g., NMR + HPLC) .
- Statistical Power: Ensure sample sizes are justified using tools like power analysis (e.g., G*Power) to minimize Type I/II errors .
Meta-analyses of raw data (if available) can identify trends obscured by isolated studies .
Q. What mechanistic role does the N-formyl moiety play in modulating the pharmacological interactions of this compound?
Answer: The N-formyl group may:
- Enhance binding affinity to nicotinic acetylcholine receptors (nAChRs) by stabilizing ligand-receptor interactions via hydrogen bonding .
- Alter metabolic stability, as formylation can reduce susceptibility to enzymatic degradation (e.g., cytochrome P450) .
To test this, employ: - Molecular Dynamics Simulations: Model interactions between the formylated compound and nAChR binding pockets.
- Comparative Studies: Synthesize desformyl analogs and evaluate receptor binding (e.g., radioligand displacement assays) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the therapeutic potential of this compound derivatives?
Answer:
- Systematic Derivative Synthesis: Modify functional groups (e.g., alkylation, halogenation) while retaining the core scaffold .
- In Silico Screening: Use QSAR models to predict bioactivity and prioritize candidates for synthesis .
- In Vitro/In Vivo Correlation: Validate predictions using assays (e.g., IC measurements) and animal models of nicotine addiction .
Ensure ethical compliance in preclinical studies, including IACUC-approved protocols .
Q. Methodological Considerations
- Data Presentation: Raw data (e.g., NMR spectra, dose-response curves) should be archived in supplementary materials, with processed data in main figures .
- Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Ethical Reporting: Disclose conflicts of interest and follow CONSORT-like guidelines for preclinical studies .
Propriétés
IUPAC Name |
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-8-17-6-9-3-10(7-17)12-5-14-13(4-11(9)12)15-1-2-16-14/h1-2,4-5,8-10H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXWKRXICPYTSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437901 | |
Record name | N-Formyl Varenicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796865-82-2 | |
Record name | N-Formyl Varenicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.